Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-
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Overview
Description
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methylthio group, along with a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a methylthio group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the amide group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a propanoic acid moiety.
N-(4-methoxyphenyl)-3-chloropropanamide: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
86847-85-0 |
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Molecular Formula |
C11H15ClN2OS |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
N-(5-chloro-3-methylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-11(2,3)10(15)14-9-8(16-4)5-7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
DBMCXQXEQXTPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)SC |
Origin of Product |
United States |
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